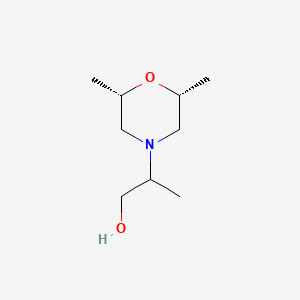

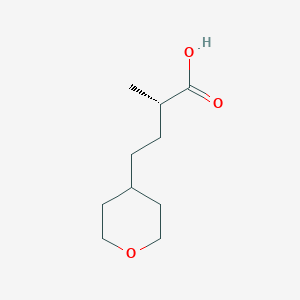

2-(顺式-2,6-二甲基吗啉)丙醇-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(Cis-2,6-dimethylmorpholino)propan-1-ol is a chemical of interest in various synthetic and medicinal chemistry applications. It is related to the synthesis of chiral Mannich bases and has been studied for its potential in producing enantiomerically pure compounds, which are valuable in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through a highly stereocontrolled process. For instance, the asymmetric Mannich reaction has been employed to convert enamines derived from 4-tert-butylpropiophenone and propiophenone into chiral Mannich bases with nearly 100% enantiomeric excess (ee). This process involves the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate. The resulting β-amino ketones, however, experience a significant drop in optical purity during isolation. A subsequent two-step reduction of the keto group leads to compounds with high enantiomeric purity, which are analogs of systemic fungicides like fenpropimorph .

Molecular Structure Analysis

Proton magnetic resonance (PMR) studies have been conducted to analyze the structure of 2,6-dimethylmorpholine, which is closely related to the compound of interest. The commercial form of this compound has been separated into cis- and trans-isomers. The PMR spectra suggest that the cis-isomer, which is the most abundant, likely exists in a single conformation with both methyl groups in equatorial positions. In contrast, the trans-isomer appears to be a mixture of rapidly inverting conformations .

Chemical Reactions Analysis

The compound's reactivity has been explored through the synthesis of various derivatives. For example, diastereoselective protocols have been developed for the synthesis of morpholine-2-carboxylic acid derivatives. These protocols involve key reactions to control the C2-C3 relative stereochemistry, leading to the formation of 2,3-trans- and 2,3-cis-morpholines. The synthesis involves condensation reactions followed by methanolysis and ring-closure tandem reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Cis-2,6-dimethylmorpholino)propan-1-ol are not detailed in the provided papers, related compounds have been synthesized and studied for their biological activities. For instance, derivatives of 6-cis-dimethylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ol have shown remarkable hypotensive and bradycardic activities in rats. Additionally, some of these compounds have demonstrated infiltration anesthesia in mice and antiacetylcholine activity in vitro .

科学研究应用

分离和结构分析

一项研究重点关注 2,6-二甲基吗啉分离为顺式和反式异构体,分析其质子磁共振 (PMR) 光谱。发现最丰富的异构体具有顺式构型,可能由两个甲基均处于赤道位置的单一构象组成。对顺式异构体的结构性质的了解有助于理解其在各种化学反应和应用中的行为 (Booth & Gidley, 1965)。

化学合成和腐蚀抑制

另一项研究合成了叔胺,包括 1,3-二吗啉-4-基-丙醇-2 的衍生物,以评估其作为碳钢腐蚀抑制剂的性能。这些化合物通过与金属表面结合,延缓铁的阳极溶解并充当阳极抑制剂。此应用展示了此类化合物在腐蚀科学中的作用,有助于材料的耐用性和保护 (高、梁和王,2007)。

材料科学和催化

该化合物还被用作溶剂热反应中的有机模板,以生成由杂化超四面体簇组成的微孔材料。此应用强调了其在开发新型材料中的用途,这些材料在催化、分离和传感技术中具有潜在应用 (韩等人,2014)。

分子氟化

已经对顺式-2,6-二甲基吗啉及其衍生物的电化学氟化进行研究,突出了该化合物在氟化分子的合成中的作用。这项研究提供了对氟化机理和含氟化合物的合成的见解,这些化合物在制药和农用化学品中很重要 (高桥等人,1998)。

属性

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(6-11)10-4-8(2)12-9(3)5-10/h7-9,11H,4-6H2,1-3H3/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWJLPHCXCFIN-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

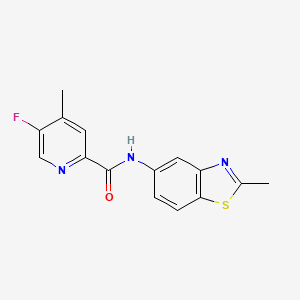

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)

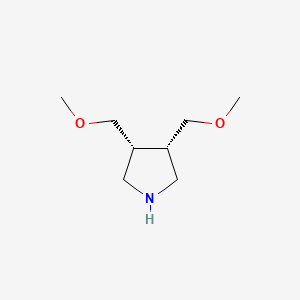

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)